N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide
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Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide is an organic compound with the molecular formula C13H16N2O2S This compound features a thiophene ring substituted with cyano, ethyl, and methyl groups, and an oxolane ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the cyano, ethyl, and methyl groups. This can be achieved using reagents such as alkyl halides and cyanide sources under basic conditions.
Formation of the Oxolane Ring: The oxolane ring is synthesized separately, often through the cyclization of a diol or a halohydrin.
Coupling Reaction: The final step involves coupling the substituted thiophene ring with the oxolane ring through an amide bond formation. This can be achieved using coupling reagents like carbodiimides (e.g., DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, modifications to its structure might enhance its efficacy or reduce toxicity, making it a potential candidate for pharmaceutical development.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers or electronic materials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the thiophene ring are likely involved in binding interactions, while the oxolane ring may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide: can be compared with other thiophene derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern on the thiophene ring and the presence of the oxolane ring. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of This compound, researchers can further explore its potential and develop new compounds with enhanced properties.
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-9-8(2)18-13(10(9)7-14)15-12(16)11-5-4-6-17-11/h11H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
LMLNXBLUAMUFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2CCCO2)C |
Origin of Product |
United States |
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